The molecular structure of Tris(dipivaloylmethanato)lutetium(III) (Lu(dpm)3, a closely related compound with similar ligand structure) has been studied using gas electron diffraction (GED) combined with mass spectrometry and computational methods. [] The experimental data indicate that Lu(dpm)3 possesses D3 symmetry, suggesting a trigonal prismatic arrangement of the three dpm ligands around the central Lu atom. The Lu-O bond distance in the chelate ring is reported as 2.197(6) Å. [] Theoretical calculations at the Hartree-Fock (HF) and density functional theory (DFT) levels, using basis sets up to 6-311G*, provide similar structural parameters, indicating a distorted LuO6 antiprism geometry. [] The structural similarities between the dpm and tmhd ligands suggest that Lu(tmhd)3 may exhibit a similar molecular structure.
The mechanism of action of Lu(tmhd)3 as a precursor in thin film deposition involves its adsorption on the substrate surface followed by thermal decomposition. During the deposition process, the tmhd ligands detach from the Lu atom, leaving behind Lu atoms that contribute to the growing film. [] The specific details of the adsorption and decomposition processes are influenced by factors such as substrate material, temperature, and the presence of reactive species like oxygen radicals.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6